(S)-1,1,1-Trifluoro-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

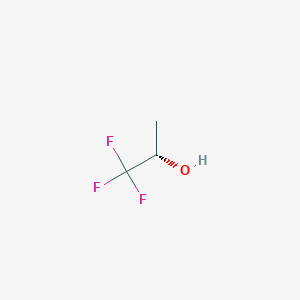

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1,1,1-Trifluoro-2-propanol: A Comprehensive Technical Guide for the Modern Chemist

Introduction: The Strategic Importance of Fluorinated Chiral Building Blocks

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When this powerful functional group is installed on a stereogenic center, it imparts a three-dimensional specificity that is critical for biological activity, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.

(S)-1,1,1-Trifluoro-2-propanol stands as a cornerstone chiral building block for the introduction of the (S)-configured trifluoromethyl carbinol motif.[1] Its utility as a versatile intermediate in the synthesis of complex, high-value molecules makes a thorough understanding of its chemical properties, synthesis, and reactivity essential for researchers, scientists, and drug development professionals.[2][3] This guide provides an in-depth technical overview of this compound, offering field-proven insights and detailed methodologies to empower its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₃O | [2][4] |

| Molecular Weight | 114.07 g/mol | [2][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 81-82 °C (lit.) | |

| Density | 1.259 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.316 (lit.) | |

| Flash Point | 18.3 °C (64.9 °F) - closed cup | |

| Solubility | Fully miscible in water |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and methine protons, coupled to each other and to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the methyl and methine carbons, with the latter showing coupling to the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad absorption for the hydroxyl group (O-H stretch) and strong absorptions corresponding to the C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used for structural confirmation.

Synthesis of Enantiopure this compound

The efficient and stereoselective synthesis of this compound is of paramount importance. Several robust methods have been developed, primarily focusing on the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone, and the enzymatic resolution of the racemic alcohol.

Asymmetric Catalytic Hydrogenation: A Direct and Efficient Approach

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols.[1] The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven highly effective for the enantioselective reduction of 1,1,1-trifluoroacetone.

Experimental Protocol: Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone

Objective: To synthesize this compound with high enantiomeric excess via asymmetric hydrogenation.

Materials:

-

1,1,1-Trifluoroacetone

-

[RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar chiral ruthenium catalyst

-

Sodium formate (weak base)

-

Water or this compound (as an additive)

-

High-pressure autoclave

-

Hydrogen gas (high purity)

-

Anhydrous, deoxygenated solvent (optional, as the reaction can be run neat)

Procedure:

-

Reactor Setup: In a glovebox or under an inert atmosphere, charge a stainless steel autoclave with the chiral ruthenium catalyst (substrate-to-catalyst molar ratio (S/C) of 10,000 - 30,000).

-

Addition of Reagents: Add sodium formate (0.04 - 0.5 mol-% relative to the substrate) and water (1 - 3 wt-% relative to the substrate).

-

Substrate Addition: Add 1,1,1-trifluoroacetone to the autoclave.

-

Reaction Conditions: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the reactor with hydrogen to 40 x 10⁵ - 80 x 10⁵ Pa.

-

Heating and Stirring: Heat the reaction mixture to 40 - 60 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after careful depressurization) via chiral GC or HPLC.

-

Work-up and Purification: Once the reaction is complete (typically after ~20 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas. Isolate the crude product. Purify the this compound by bulb-to-bulb distillation.

Causality Behind Experimental Choices:

-

Chiral Ruthenium Catalyst: The specific chiral ligands on the ruthenium center create a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.

-

Weak Base (Sodium Formate): The use of a weak base is crucial to suppress the undesired aldol condensation of 1,1,1-trifluoroacetone, which can occur in the presence of strong bases.

-

Additive (Water or Product): Small amounts of water or the product alcohol can have a beneficial effect on the reaction rate and selectivity, potentially by aiding in the protonolysis of the ruthenium-alkoxide intermediate.

-

Solvent-Free Conditions: Running the reaction neat is often more efficient and simplifies purification.

Caption: Whole-cell biocatalytic reduction of 1,1,1-trifluoroacetone.

Key Chemical Reactions and Synthetic Utility

This compound is a versatile chiral building block that can undergo a variety of chemical transformations at its hydroxyl group, enabling its incorporation into more complex molecular architectures.

Oxidation to (S)-1,1,1-Trifluoro-2-propanone

The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. [1] Reaction: this compound → (S)-1,1,1-Trifluoro-2-propanone

Reagents: Common oxidizing agents such as chromium-based reagents (e.g., CrO₃) or potassium permanganate (KMnO₄) can be employed. [1]The choice of oxidant and reaction conditions will influence the reaction efficiency and selectivity.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. A common example is the reaction with thionyl chloride (SOCl₂) to form the corresponding chloride. [1] Reaction: this compound + SOCl₂ → (S)-1,1,1-Trifluoro-2-chloropropane

Mechanism: The reaction typically proceeds through the formation of a chlorosulfite ester intermediate, followed by an intramolecular nucleophilic attack by the chloride ion. [1]

Applications in Drug Development: A Gateway to Novel Therapeutics

The primary value of this compound in drug development lies in its role as a chiral synthon for introducing the trifluoromethyl carbinol moiety. The -CF₃ group can significantly enhance a drug candidate's properties by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug. [1]* Enhancing Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. [1]* Modulating Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, leading to improved binding to its biological target. [1] While specific blockbuster drugs directly synthesized from this compound are not prominently featured in the immediate search results, its importance as an intermediate for various medicines and agrichemicals is well-established. [2][3]It has been identified as a potential component in the synthesis of ion channel modulators for the treatment of neurological disorders. [2]The principles of medicinal chemistry strongly suggest its utility in the development of a wide range of therapeutics, including antiviral, anticancer, and central nervous system (CNS) active agents, where the introduction of a chiral trifluoromethyl group is advantageous.

Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions must be taken during its handling and use.

GHS Hazard Classification:

-

Flammable Liquids: Category 2 or 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation of vapors is likely.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Ground/bond container and receiving equipment to prevent static discharge.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a critically important chiral building block in modern organic synthesis and drug development. Its unique combination of a stereogenic center and a trifluoromethyl group makes it an invaluable tool for the synthesis of novel, high-performance molecules. A thorough understanding of its chemical properties, stereoselective synthesis, and reactivity, as outlined in this guide, is essential for any researcher or scientist seeking to leverage the power of fluorine in their work. The continued development of efficient and sustainable methods for its synthesis and application will undoubtedly lead to the discovery of new and improved pharmaceuticals and agrochemicals.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol Safety Data Sheet. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. Available at: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

- Asymmetric hydrogenation of 1,1,1-trifluoroacetone. Google Patents.

- Method for industrially producing this compound. Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. Available at: [Link]

-

Far-infrared and Raman spectra of gaseous 1,1,1-trifluoro-2-propanol: conformational stability and barriers to internal rotation. The Journal of Physical Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl Groups in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1,1,1-Trifluoro-2-propanol. NIST WebBook. Available at: [Link]

-

Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. PubMed. Available at: [Link]

-

1,1,1-Trifluoro-2-propanol. NIST WebBook, IR Spectrum. Available at: [Link]

-

Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC. Available at: [Link]

- Method for industrially producing this compound. Google Patents.

- Asymmetric hydrogenation of 1,1,1-trifluoroacetone. Google Patents.

-

This compound. S.W.ChemiLab. Available at: [Link]

-

Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. Available at: [Link]

-

1,1,1-Trifluoro-2-propanol, 97%. Fisher Scientific. Available at: [Link]

-

Structural and Conformational Properties of 1,1,1-Trifluoro-2-propanol Investigated by Microwave Spectroscopy and Quantum Chemical Calculations. ACS Publications. Available at: [Link]

-

Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. ResearchGate. Available at: [Link]

-

Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. Available at: [Link]

-

Lipases: An Overview: Methods and Protocols. ResearchGate. Available at: [Link]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Purification of (S)-1,1,1-Trifluoro-2-propanol

Introduction: The Significance of a Chiral Fluorinated Building Block

(S)-1,1,1-Trifluoro-2-propanol ((S)-TFIP), a chiral fluorinated alcohol, is a highly valuable building block in modern synthetic chemistry. Its importance is particularly pronounced in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group at a stereogenic center can profoundly influence a molecule's biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1] It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles.[1] Consequently, the ability to synthesize enantiomerically pure compounds like (S)-TFIP is not merely an academic exercise but a critical necessity for the development of safer and more effective drugs and agrochemicals.[1][3]

This guide provides an in-depth exploration of the primary methodologies for the synthesis and purification of (S)-TFIP, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable experimental protocols, and discuss the critical aspects of purification and analytical validation.

Core Synthetic Strategies: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-TFIP is dominated by two principal strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

-

Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone This is the most direct and atom-economical approach, starting from the readily available prochiral ketone, 1,1,1-trifluoroacetone. The success of this method hinges on the use of a chiral transition metal catalyst that can effectively differentiate between the two faces of the carbonyl group.[1]

-

Causality and Mechanistic Insight: Ruthenium-based catalysts, particularly those developed by Noyori and his contemporaries, are exemplary for this transformation.[4][5] These catalysts typically feature a ruthenium center complexed with a C₂-symmetric chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[5][6] The hydrogenation is believed to proceed through a six-membered pericyclic transition state where the ketone substrate coordinates to the ruthenium center.[5] The chiral ligands create a sterically and electronically defined "chiral pocket." The trifluoromethyl group's significant steric bulk and strong electron-withdrawing nature, compared to the methyl group, forces the substrate to orient itself in a specific, lower-energy conformation within this pocket, leading to the preferential formation of the (S)-enantiomer.[1]

-

-

Enzymatic Kinetic Resolution (EKR) of Racemic 1,1,1-Trifluoro-2-propanol This strategy begins with an inexpensive racemic mixture of (R/S)-1,1,1-trifluoro-2-propanol, which can be easily prepared by the non-chiral reduction of 1,1,1-trifluoroacetone using agents like lithium aluminum hydride.[7] EKR employs enzymes, most commonly lipases, which exhibit high enantioselectivity.[8][9]

-

Causality and Mechanistic Insight: In a typical EKR process, a lipase selectively catalyzes the acylation of one enantiomer over the other.[9][10][11] For instance, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica Lipase B (CALB) will preferentially acylate the (R)-enantiomer, converting it to (R)-1,1,1-trifluoro-2-propyl acetate. The desired this compound is left unreacted. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining alcohol. The significant difference in reaction rates for the two enantiomers is the basis for the separation.[9] The resulting mixture of the (S)-alcohol and the (R)-ester can then be easily separated due to their different chemical properties.

-

Visualizing the Synthetic Pathways

The two primary routes to access (S)-TFIP can be summarized as follows:

Caption: Overview of major synthetic routes to this compound.

Comparative Analysis of Synthetic Methods

The choice between asymmetric hydrogenation and enzymatic resolution often depends on factors like scale, cost, available equipment, and desired purity.

| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |

| Starting Material | Prochiral Ketone | Racemic Alcohol |

| Theoretical Max. Yield | 100% | 50% (for the desired enantiomer) |

| Key Reagent | Chiral Metal Catalyst (e.g., Ru-based) | Enzyme (e.g., Lipase) & Acyl Donor |

| Enantioselectivity | Often very high (>95% ee)[6][12] | Can be excellent (>99% ee) |

| Process Conditions | High pressure (H₂ gas), specific temps | Mild (often room temp), atmospheric pressure |

| Advantages | High atom economy, direct route | Milder conditions, avoids heavy metals |

| Disadvantages | Requires high-pressure reactor, expensive catalysts | Maximum 50% yield, requires separation step |

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 1,1,1-Trifluoroacetone

This protocol is adapted from literature procedures utilizing Noyori-type catalysts.[13][14] Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using a hydrogen donor like a formic acid/triethylamine mixture.

Materials:

-

1,1,1-Trifluoroacetone

-

RuCl(p-cymene)[(S,S)-TsDPEN] catalyst

-

Sodium formate (HCOONa)

-

Methanol (MeOH)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Argon or Nitrogen gas

Procedure:

-

Reactor Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 1,1,1-trifluoroacetone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv, 1 mol%).

-

Inert Atmosphere: Seal the vessel and flush thoroughly with an inert gas (Argon).

-

Reagent Addition: Add sodium formate (5.0 equiv) followed by a degassed 1:1 mixture of MeOH and H₂O to achieve a final substrate concentration of 1 M.[13]

-

Reaction: Flush the vial headspace with argon one final time, seal tightly, and place the vessel in a preheated oil bath at 80 °C. Stir vigorously for 24 hours.[13]

-

Work-up: After cooling to room temperature, quench the reaction by adding deionized water. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation. Caution: The product is volatile (b.p. ~81-82 °C).[15]

Workflow for Asymmetric Transfer Hydrogenation

Caption: Step-by-step workflow for the synthesis of (S)-TFIP via ATH.

Purification and Analysis

Obtaining high-purity (S)-TFIP requires both effective bulk purification and precise analytical methods to verify its chemical and enantiomeric purity.

Purification Techniques

-

Fractional Distillation: Given the product's volatility, fractional distillation is a primary method for purification, especially after synthesis.[12] It is effective at removing less volatile impurities, such as residual catalyst or non-volatile side products. However, it cannot separate the (S) and (R) enantiomers from each other.

-

Preparative Chiral Chromatography: For achieving the highest enantiomeric purity (>99.5% ee) or for separating enantiomers after a kinetic resolution, preparative chromatography is the method of choice.[16]

-

High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate enantiomers. While highly effective, it can be costly due to specialized columns and solvent consumption.[16]

-

Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to HPLC.[16] SFC uses supercritical CO₂ as the primary mobile phase, which is less toxic and easier to remove than organic solvents. It offers high resolution, faster run times, and is well-suited for purifying volatile compounds like TFIP.

-

Analytical Quality Control

Verifying the identity and purity of the final product is a critical, self-validating step.

-

Structural Confirmation: Standard spectroscopic methods like ¹H NMR, ¹⁹F NMR, and ¹³C NMR are used to confirm the chemical structure and check for impurities.

-

Enantiomeric Purity (ee%) Determination: This is the most crucial analysis for this product.

-

Chiral Gas Chromatography (GC): This is the most common and accurate technique for determining the enantiomeric composition of volatile chiral alcohols like TFIP.[17][18] The sample is injected onto a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).[17][18] The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[17] Derivatization of the alcohol to its acetate or trifluoroacetate ester can sometimes enhance separation.[19]

-

Conclusion

The synthesis of this compound is a solved yet nuanced challenge in modern organic synthesis. Both asymmetric hydrogenation and enzymatic kinetic resolution stand as robust and reliable methodologies, each with distinct advantages. The choice of method is ultimately guided by project-specific requirements such as scale, cost, and available infrastructure. Asymmetric hydrogenation offers a more direct, atom-economical route, while enzymatic resolution provides a powerful alternative under milder conditions. Regardless of the synthetic path chosen, rigorous purification, primarily through distillation and chiral chromatography, coupled with precise chiral GC analysis, is paramount to ensuring the high enantiomeric purity required for its application in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Noyori-Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. (2025). ACS Organic & Inorganic Au. Available at: [Link]

- Method for industrially producing this compound. (Patent EP2511376B1). Google Patents.

-

Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. (2025). ACS Organic & Inorganic Au. Available at: [Link]

-

Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF 3 and α-SF 5 Ketones. (2025). ResearchGate. Available at: [Link]

-

Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC. Available at: [Link]

-

Synthesis of (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol by an Asymmetric Reduction with a Yeast, Yamadazyma farinosa, as a Key-step. (1998). Bioscience, Biotechnology, and Biochemistry. Oxford Academic. Available at: [Link]

-

Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. (2011). ResearchGate. Available at: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2019). ChemistrySelect. PMC - NIH. Available at: [Link]

- Asymmetric Reduction of 1,1,1-Trifluoroacetone. (Patent KR100946461B1). Google Patents.

- Asymmetric hydrogenation of 1,1,1-trifluoroacetone. (Patent US7504544B2). Google Patents.

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2021). ResearchGate. Available at: [Link]

- Asymmetric reduction of 1,1,1-trifluoroacetone. (Patent WO2007006650A1). Google Patents.

-

Noyori Hydrogenation. NROChemistry. Available at: [Link]

-

Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2010). LCGC International. Available at: [Link]

-

Asymmetric hydrogenation. Wikipedia. Available at: [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2023). Molecules. MDPI. Available at: [Link]

-

Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. (2010). Artificial Cells, Blood Substitutes, and Immobilization Biotechnology. PubMed. Available at: [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

-

Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2024). RotaChrom. Available at: [Link]

-

Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. (2018). Angewandte Chemie International Edition. Available at: [Link]

-

Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters Corporation. Available at: [Link]

-

This compound CAS 3539-97-7. LookChem. Available at: [Link]

-

Toward preparative resolution of chiral alcohols by an organic chemical method. (2001). New Journal of Chemistry. Available at: [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2014). International Journal of Analytical Chemistry. PMC - NIH. Available at: [Link]

Sources

- 1. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 2. This compound | 3539-97-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 7. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kanto.co.jp [kanto.co.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. gcms.cz [gcms.cz]

- 19. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1,1,1-Trifluoro-2-propanol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (S)-1,1,1-Trifluoro-2-propanol

Introduction: Understanding this compound

This compound (CAS No: 3539-97-7) is a chiral fluorinated alcohol increasingly utilized by researchers and drug development professionals.[1][2] Its unique properties as a solvent, catalyst, and synthetic intermediate make it a valuable component in the synthesis of pharmaceuticals, agrichemicals, and other complex organic compounds.[1][3] However, its chemical characteristics, particularly its high flammability and irritant properties, necessitate a robust understanding and implementation of stringent safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices. The causality behind each recommendation is explained to ensure a culture of safety and self-validation within the laboratory environment.

Section 1: Hazard Identification and GHS Classification

A thorough risk assessment begins with a clear understanding of the inherent hazards. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks involve flammability and irritation to the skin, eyes, and respiratory system.[4][5][6]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound. It is imperative that all personnel handling this substance are familiar with these pictograms and their meanings.

| Pictogram | GHS Classification | Hazard Statement |

| 🔥 | Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor[4][5][6] |

| ❗ | Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[4][5][6] |

| ❗ | Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation[4][5][6] |

| ❗ | Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System) | H335: May cause respiratory irritation[4][5][6] |

Interpretation of Hazards for Laboratory Practice

-

H225: Highly Flammable Liquid and Vapor: This is arguably the most critical immediate hazard. With a flash point of approximately 18.3°C (64.9°F), this substance can ignite at typical room temperatures from sparks, hot surfaces, or open flames.[6] Vapors are denser than air and can travel a considerable distance to an ignition source and "flash back."[7][8] This necessitates the use of intrinsically safe, explosion-proof equipment and strict avoidance of all ignition sources.

-

H315 & H319: Skin and Eye Irritation: Direct contact can cause significant irritation, redness, and discomfort.[9] Prolonged skin contact should be avoided, and any contamination of the eyes must be treated as a serious incident requiring immediate and prolonged irrigation.[4]

-

H335: Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract.[9][10] Therefore, handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.

Section 2: Physicochemical Properties for Risk Assessment

Understanding the physical properties of a chemical is fundamental to predicting its behavior and managing risks effectively.

| Property | Value | Source |

| Molecular Formula | C₃H₅F₃O | [1][5] |

| Molecular Weight | 114.07 g/mol | [5][11] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 81-82 °C (lit.) | [11][12] |

| Density | 1.259 g/mL at 25 °C (lit.) | [11][12] |

| Flash Point | 18.3 °C (64.9 °F) - closed cup | [6] |

| Solubility | Fully miscible in water | [12][13] |

Section 3: Hierarchy of Controls for Exposure Prevention

A systematic approach to safety prioritizes the most effective control measures. The "Hierarchy of Controls" is a fundamental concept in chemical safety that provides a framework for minimizing risk. This is visualized in the diagram below.

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area. A properly functioning chemical fume hood is mandatory to control exposure to vapors.[14][15] The ventilation system should be explosion-proof.[7]

-

Ignition Source Control: All sources of ignition—including open flames, sparks from electrical equipment, and static discharge—must be strictly eliminated from the handling area.[7][9] Use only non-sparking tools and explosion-proof electrical equipment.[7][14]

-

Static Electricity: To prevent the buildup of electrostatic charge, which can serve as an ignition source, all metal containers and equipment must be grounded and bonded during transfer operations.[7][14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is required for all handling procedures, even when engineering controls are in place.

-

Eye and Face Protection: Use chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[9]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Pre-Handling Check: Before starting, ensure all engineering controls (fume hood, grounding) are operational. Confirm the location of the nearest safety shower and eyewash station.[7]

-

Don PPE: Put on all required PPE as detailed in Section 3.2.

-

Grounding: Securely ground and bond the container before opening and during any transfer of the liquid.[7]

-

Dispensing: Perform all transfers and manipulations within the chemical fume hood. Avoid splashing and generating mists.

-

Closure: After use, ensure the container is tightly sealed.[9][10]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[9]

Storage Protocol

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][9]

-

Keep containers tightly closed and upright to prevent leakage.[9]

-

The storage area must be free of ignition sources and separated from incompatible materials, such as strong oxidizing agents.[1][7][13]

-

Store in a locked cabinet or area accessible only to authorized personnel.[9]

Disposal Protocol

-

Waste Classification: this compound and any contaminated materials are considered hazardous waste.

-

Collection: Collect surplus and non-recyclable solutions in their original containers or approved waste containers. Do not mix with other waste.[9]

-

Disposal: Arrange for disposal through a licensed professional waste disposal company. All disposal must be in accordance with local, regional, and national environmental regulations.[9][10] Handle uncleaned empty containers as you would the product itself.[9]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][16] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9][16] |

| Note: Always show the Safety Data Sheet (SDS) to the attending medical professional.[9] |

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10][16] Water spray can be used to cool unopened containers.[9]

-

Unsuitable Media: Do NOT use a direct water jet, as it may spread the fire.[9]

-

Specific Hazards: The substance is highly flammable. Vapors can form explosive mixtures with air.[8] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen fluoride.[7][9]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][16]

Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[9]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9][10]

-

Absorption: Contain and collect the spillage with a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite).[9]

-

Collection: Place the absorbed material into a suitable, closed container for disposal according to regulations.[10]

-

Personal Protection: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described in Section 3.2.

References

-

This compound - Introduction. (2024-04-09). ChemBK. [Link]

-

1,1,1-Trifluoro-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

material safety data sheet. (2025-12-28). Capot Chemical. [Link]

-

This compound. S.W.ChemiLab. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. swchemilab.com [swchemilab.com]

- 3. This compound | 3539-97-7 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 [chemicalbook.com]

- 13. 1,1,1-Trifluoro-2-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Importance of (S)-1,1,1-Trifluoro-2-propanol in Modern Chemistry

An In-depth Technical Guide to the Commercial Availability of Enantiopure (S)-1,1,1-Trifluoro-2-propanol

Chiral fluorinated alcohols are a highly valued class of molecules in contemporary chemical research, particularly in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modify the binding affinity of a molecule to its biological target.[1] When a fluorine-containing group is located at or near a stereogenic center, as in the case of chiral alcohols, it imparts a three-dimensional specificity that is often critical for biological activity. It is a well-established principle in medicinal chemistry that the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1]

This compound serves as a versatile chiral building block, enabling the construction of more complex molecules with a defined stereochemistry and the advantageous properties conferred by fluorine.[1] The development of asymmetric synthesis methods to access such alcohols has been a significant focus of research, paving the way for the creation of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

Commercial Availability and Sourcing

Enantiopure this compound is available from a range of chemical suppliers, catering primarily to the research and development sector. While readily obtainable in laboratory-scale quantities (grams to kilograms), sourcing for large-scale industrial production may require engagement with specialized manufacturers capable of custom synthesis. The product is typically offered at high enantiomeric purity, often exceeding 95% enantiomeric excess (ee).

| Supplier Type | Representative Companies | Typical Scale | Notes |

| Research Chemicals Catalogs | Sigma-Aldrich, Thermo Scientific (formerly Alfa Aesar), Toronto Research Chemicals | Milligrams to Grams | Ideal for initial screening, methodology development, and analytical standards.[2][3] |

| Specialty & Bulk Suppliers | Chiral Quest (Suzhou) Co., Ltd., Chengdu Firster Pharmaceutical Co., Ltd., Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Grams to Kilograms | These companies often have expertise in chiral technologies and can scale production.[4][5] |

| Pharmaceutical Intermediates | Wanhe Pharma, Nanjing Legend Pharmaceutical | Kilograms to Tons | Focus on supplying intermediates for the pharmaceutical and agrochemical industries.[5][6] |

Core Synthesis and Production Methodologies

The industrial production of enantiopure this compound has moved beyond classical resolution techniques towards more efficient and scalable asymmetric methods. The primary strategies involve the stereoselective reduction of the prochiral ketone, 1,1,1-trifluoroacetone.

Asymmetric Catalytic Hydrogenation

This is a leading method for producing this compound with high enantioselectivity.[1] The process involves the hydrogenation of 1,1,1-trifluoroacetone using a transition metal catalyst, typically ruthenium-based, complexed with chiral ligands.[1]

-

Mechanism: The chiral catalyst creates a chiral environment, or "pocket," around the metal center. The 1,1,1-trifluoroacetone substrate coordinates to the metal in a sterically preferred orientation. The significant steric and electronic differences between the methyl group and the trifluoromethyl group are key to achieving high facial selectivity.[1] Hydrogen is then delivered to one face of the carbonyl group, preferentially forming the (S)-enantiomer.

-

Advantages: This method is highly efficient, capable of achieving high enantiomeric excess (>95% ee), and is well-suited for large-scale industrial production.[1]

Biocatalytic Reduction (Asymmetric Bioreduction)

Biocatalysis, or "green chemistry," offers an environmentally benign alternative to metal-based catalysis. This approach utilizes whole microbial cells (such as yeast) or isolated enzymes (like alcohol dehydrogenases) to reduce 1,1,1-trifluoroacetone.[4][7]

-

Mechanism: Enzymes such as alcohol dehydrogenases or carbonyl reductases, often found in microorganisms like Candida or Pichia species, stereoselectively reduce the carbonyl group of 1,1,1-trifluoroacetone.[7] The reaction requires a cofactor, typically NADH or NADPH, which is continuously regenerated by the cell's metabolism, often by using a co-substrate like glucose.[7]

-

Advantages: Biocatalytic methods can achieve very high optical purities (often >98% ee) under mild reaction conditions (ambient temperature and pressure, neutral pH).[4][7] They avoid the use of heavy metals and hazardous reagents.

Caption: Primary synthesis routes to this compound.

Quality Control: Verification of Enantiopurity

Ensuring the enantiomeric purity of this compound is critical for its application in research and drug development. Several analytical techniques are employed for this purpose.

-

Chiral Chromatography (GC and HPLC): This is the most common and reliable method. The racemic or enantiomerically enriched sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation and quantification. Companies like Daicel Chiral Technologies specialize in developing such columns.[5]

-

NMR Spectroscopy with Chiral Shift Reagents: In ¹H or ¹⁹F NMR, chiral shift reagents can be added to a sample of the chiral alcohol. These reagents form diastereomeric complexes with the (R) and (S) enantiomers, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts, allowing for their integration and the determination of enantiomeric excess.

-

Optical Rotation: While historically significant, measuring the specific rotation of a sample is now primarily used as a quick check for enantiomeric enrichment rather than for precise quantification of ee, as the value can be affected by impurities.

Caption: A typical quality control workflow for chiral purity analysis.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for scientists in several fields.

-

Chiral Building Block: This is its primary application. It serves as a starting material or intermediate in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs) and agrochemicals.[1][4][7][8] Its trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of the final molecule.

-

Chiral Solvent in Asymmetric Synthesis: The use of a chiral solvent can induce stereoselectivity in a reaction involving a prochiral substrate.[9][10] this compound can serve as a chiral medium, influencing the transition state of a reaction to favor the formation of one enantiomer over the other.[9]

-

Intermediate for Specific Therapeutics: It has been identified as an important intermediate for compounds that act as ion channel modulators for treating neurological disorders.[4]

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling. The following information is a summary based on available Safety Data Sheets (SDS).[11][12]

| Hazard Category | Description | Precautionary Measures |

| Physical Hazards | Highly flammable liquid and vapor.[12] Vapors may form explosive mixtures with air.[11] | Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[11] |

| Health Hazards | Causes skin irritation and serious eye irritation.[12] May cause respiratory irritation.[11][12] | Avoid breathing vapors.[12] Wear protective gloves, clothing, and eye/face protection.[11] Use only in a well-ventilated area.[11] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed.[11] Store locked up.[12] Keep cool.[11] | Incompatible with strong oxidizing agents.[11] |

| First Aid | IF IN EYES: Rinse cautiously with water for several minutes.[12] IF ON SKIN: Take off immediately all contaminated clothing and rinse skin with water.[12] IF INHALED: Remove person to fresh air.[11] | Seek medical attention if symptoms persist.[11] |

Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

Conclusion

Enantiopure this compound is a critical chiral building block whose commercial availability is driven by its increasing importance in the pharmaceutical and agrochemical industries. While readily accessible for research purposes from major chemical suppliers, large-scale quantities are typically sourced from specialized manufacturers. The prevalence of advanced synthesis techniques, particularly asymmetric catalytic hydrogenation and biocatalytic reduction, ensures a reliable supply of high-purity material. Its utility as a chiral synthon and solvent, coupled with the beneficial properties of the trifluoromethyl group, solidifies its role as a key enabling molecule in the development of next-generation chemical entities.

References

-

This compound | 3539-97-7 | Benchchem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRIFLUORO-2-PROPANOL - ChemicalBook.

-

Synthesis of (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol by an Asymmetric Reduction with a Yeast, Yamadazyma farinosa, as a Key-step - Oxford Academic.

-

This compound - Safety Data Sheet - ChemicalBook.

-

This compound | 3539-97-7 - ChemicalBook.

-

1,1,1-Trifluoro-2-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

-

1,1,1-Trifluoro-2-propanol 97 374-01-6 - Sigma-Aldrich.

-

Chiral Chemicals Companies | Market Research Future.

-

This compound, 100mg - Biomall.

-

Chiral Alcohols - Sigma-Aldrich.

-

EP2511376B1 - Method for industrially producing this compound - Google Patents.

-

1,1,1-TRIFLUORO-2-PROPANOL synthesis - ChemicalBook.

-

1,1,1-Trifluoro-2-propanol, 97% 25g - Chemsavers.

-

1,1,1-Trifluoro-2-propanol (97%) - Amerigo Scientific.

-

Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing).

-

ChiPros Chiral Alcohols - Sigma-Aldrich.

-

Chiral Alcohol Supplier - Pharmaceutical Intermediates and API| Florfenicol, Norfloxacin, Marbofloxacin - Wanhe Pharma Supplie.

-

20 Chiral Compounds Companies From around the world - chemeurope.com.

-

1 1 1 Trifluoro 2 Propanol 97% - Cenmed Enterprises.

-

Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC - PubMed Central.

-

This compound | S.W.ChemiLab - swchemilab | chemical.

-

(R)-1,1,1-Trifluoro-2-propanol = 95 17628-73-8 - Sigma-Aldrich.

-

Asymmetric-Synthesis.

-

Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction - ChemRxiv.

-

Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors.

-

Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed.

-

Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold | ACS Central Science - ACS Publications.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH.

-

Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry - MDPI.

Sources

- 1. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 2. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. biomall.in [biomall.in]

- 4. This compound | 3539-97-7 [chemicalbook.com]

- 5. marketresearchfuture.com [marketresearchfuture.com]

- 6. Chiral Alcohol Supplier | Florfenicol, Norfloxacin, Marbofloxacin APIs - Wanhe Pharma [wanhepharma.com]

- 7. EP2511376B1 - Method for industrially producing this compound - Google Patents [patents.google.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of Fluorinated Chiral Alcohols

An In-depth Technical Guide to the Role of (S)-1,1,1-Trifluoro-2-propanol in Chiral Chemistry

In the landscape of modern chemical research, particularly within pharmaceutical and agrochemical development, chiral fluorinated alcohols have emerged as a class of molecules with exceptional utility.[1] The strategic incorporation of fluorine into organic scaffolds can profoundly influence their physical, chemical, and biological profiles.[1] The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target.[1] When this group is positioned at or near a stereogenic center, as in the case of This compound , it provides a powerful tool for introducing three-dimensional specificity. This is paramount in drug development, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.[1]

This compound, a colorless liquid with a distinct odor, is a chiral alcohol featuring a trifluoromethyl group on the second carbon of the propanol chain.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, properties, and multifaceted roles of this compound as a versatile chiral building block, a unique solvent, and a valuable reagent in the field of asymmetric synthesis.

Physicochemical and Spectroscopic Profile

The unique chemical behavior of this compound is a direct consequence of its molecular structure. The potent electron-withdrawing nature of the –CF₃ group significantly enhances the polarity and acidity of the adjacent hydroxyl group, distinguishing it from its non-fluorinated counterpart, isopropanol.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅F₃O | [2][3][4] |

| Molecular Weight | 114.07 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 81-82 °C | [5] |

| Density | 1.259 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.316 | [5] |

| Chirality | (S)-enantiomer | [2] |

Structural Confirmation and Conformational Analysis

The structure and conformation of 1,1,1-trifluoro-2-propanol have been elucidated through spectroscopic methods. Microwave spectroscopy studies have revealed that the molecule predominantly exists in a rotameric form stabilized by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atoms.[6] This interaction is primarily driven by the attraction between the O-H and C-F bond dipoles.[6] Vibrational spectral analysis using IR and Raman spectroscopy further corroborates these findings.[5]

Caption: Structure of this compound.

Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is critical for its application in chiral chemistry. While chemical reduction of the precursor, 1,1,1-trifluoroacetone, using agents like lithium aluminum hydride (LiAlH₄) is efficient, it invariably produces a racemic mixture.[1][3] Therefore, stereoselective methods are required to obtain the desired (S)-enantiomer.

The two predominant strategies for achieving high enantiopurity are asymmetric catalytic hydrogenation and biocatalytic reduction.

Caption: Key synthetic routes to 1,1,1-Trifluoro-2-propanol.

Asymmetric Catalytic Hydrogenation

This approach utilizes chiral transition metal catalysts to stereoselectively reduce the prochiral ketone, 1,1,1-trifluoroacetone.[1] The choice of metal (e.g., Ruthenium, Rhodium) and the chiral ligand is crucial for achieving high enantioselectivity and yield. This method is a cornerstone of modern asymmetric synthesis.

Biocatalytic Reduction

Biocatalysis offers a highly efficient and environmentally benign route to this compound and is particularly suitable for industrial-scale production.[7] This method employs whole-cell microorganisms (such as baker's yeast) or isolated enzymes like alcohol dehydrogenases (ADHs) that stereoselectively reduce 1,1,1-trifluoroacetone.[7][8][9] The process often utilizes a cofactor regeneration system, where a sacrificial alcohol like isopropanol or a sugar like glucose is used to regenerate the necessary NAD(P)H cofactor.[1][7]

Experimental Protocol: Biocatalytic Synthesis of this compound

This protocol is a representative example of a whole-cell biocatalytic reduction.

Objective: To synthesize this compound with high enantiomeric excess using a microorganism.

Materials:

-

Fermenter (5 L capacity)

-

Microorganism capable of stereoselective reduction (e.g., Hansenula polymorpha, Cryptococcus curvatus)[7]

-

Growth Medium: Ion-exchanged water, glucose, peptone, yeast extract, potassium dihydrogenphosphate, dipotassium hydrogen phosphate.[8]

-

Substrate: 1,1,1-Trifluoroacetone

-

Extraction Solvent: e.g., Diethyl ether or Ethyl acetate

-

Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

-

Analytical Instruments: ¹⁹F-NMR or Chiral GC/HPLC for purity and enantiomeric excess (ee) determination.

Procedure:

-

Medium Preparation and Sterilization: Prepare the liquid growth medium according to established formulations.[8] Charge the medium into the fermenter and sterilize via autoclaving (e.g., 121°C for 60 minutes).[8]

-

Inoculation and Cultivation: After cooling, inoculate the sterile medium with a pre-culture of the selected microorganism. Cultivate the cells under controlled conditions (e.g., temperature 20-30°C, pH 6.0-9.0) until a suitable cell density is reached.[7]

-

Bioreduction: Add the substrate, 1,1,1-trifluoroacetone, to the culture. The substrate can be added in batches or continuously to avoid toxicity to the cells.[7] Glucose in the medium often serves as the energy source for cofactor regeneration.[7]

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the consumption of the ketone and formation of the alcohol via GC or NMR. The reaction is typically run for 24-168 hours.[8]

-

Product Isolation: Once the reaction reaches completion (e.g., >95% conversion), the product can be isolated.[8] A common industrial method is direct distillation from the reaction solution.[7] Alternatively, the cells can be removed by centrifugation or filtration, followed by solvent extraction of the aqueous phase.

-

Purification and Analysis: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

-

Characterization: Confirm the identity of the product using spectroscopic methods (¹H NMR, ¹⁹F NMR, MS).[10][11] Determine the enantiomeric purity (ee) using chiral HPLC or chiral GC analysis, which can achieve values greater than 98% ee.[7]

Core Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile tool for constructing complex chiral molecules.

A Versatile Chiral Building Block

As a chiral building block, this compound serves as a key intermediate for introducing the (S)-CF₃-substituted stereocenter into a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][8] The hydroxyl group is a convenient handle for further chemical transformations.

Representative Transformation: Nucleophilic Substitution

The hydroxyl group can be readily converted into a good leaving group or replaced via nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) produces (S)-1,1,1-trifluoro-2-chloropropane. The mechanism proceeds through a chlorosulfite ester intermediate, allowing for the synthesis of other chiral derivatives.[1]

A Unique Chiral Solvent and Additive

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to have profound effects on reaction pathways and enantioselectivity due to their unique properties of high polarity and strong hydrogen-bonding capabilities.[1] this compound, being both fluorinated and chiral, can act as a chiral solvent or additive to influence the stereochemical outcome of a reaction. In this role, it can help create a chiral environment that favors the formation of one enantiomer of the product over the other. For example, its use as an additive has been shown to be crucial for achieving high enantioselectivity in certain metal-catalyzed fluorination reactions.[12]

Application in Chiral Resolution

Chiral resolution is a classical technique for separating a racemic mixture into its constituent enantiomers.[13] This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by methods like crystallization.[13]

This compound can be used to resolve racemic acids. By esterifying the racemic acid with this compound, a mixture of diastereomeric esters is formed. These diastereomers can then be separated using standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC). Subsequent hydrolysis of the separated esters yields the enantiomerically pure acids.

Caption: Workflow for chiral resolution using (S)-TFIP.

Conclusion and Future Outlook

This compound is far more than a simple fluorinated solvent. Its unique combination of a stereogenic center and an electron-withdrawing trifluoromethyl group makes it a privileged molecule in chiral chemistry. From its role as a fundamental building block in the synthesis of complex pharmaceuticals to its application as a stereodirecting solvent and resolving agent, its utility is both broad and impactful. The development of efficient, scalable, and green synthetic routes, particularly through biocatalysis, has made this valuable synthon more accessible for industrial applications. As the demand for enantiomerically pure fluorinated compounds continues to grow, the importance of this compound in the toolbox of the modern synthetic chemist is set to increase even further.

References

- This compound | 3539-97-7 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJahIHrxJKev878EG1l9GoacBQK_nJz07rDVrLRDCky1zsIw3H0l_v04ivP_TTncYtM65Lz9vIdQGXlUTH3qICXRORA-tjh79Y4Svv4f2exEwdVWpeTJCOTe5MITO8xUy0NIi0zA==]

- CAS 3539-97-7: 2-Propanol, 1,1,1-trifluoro-, (2S)- - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKOjfhPmBBzRw7E9cZrvjwpmQ-97ts4JRSfxMWqefgxxERrbNZGblrjTMth4ZYuXb84mzKi9s_uDKgt6Qkx5kwl2FZYDsZMCSAU4fSzsLQemTXTB-9mFoHJHxqJg4Ti88TMQ==]

- 1,1,1-TRIFLUORO-2-PROPANOL synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-TxGZRjYqMqOlfAM_MyVrD71CJZh3sTcqfN_G9I6n5jcXfgDt1bPUvCz7Wr2cmFGUrWowv21FNXUB0l5xQZ83R3nr2bq8Tu-5Y9quiaak42stvHW8Kxq9jm9iv3B7Jh3fLHqccrtDQup4nZCf3q4qfg7fQzU3QneZZ90bn2qTgg==]

- This compound | 3539-97-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWJsRbCvJdKFW0FtoH_kr3rSnpWw0C90XkNYNc4r4C4Tb5prZTAm6QCnPX5QlOzwTr37ZYjhygSq9RTSNU3nQwaQny9ntDSSOQUQihpuXOKcGbYn2EJA8xmopDfS9HOVXIiESLs4RL-ok7WLyME_GUN48ZUWHSkhfJJoSJPjRJPZI=]

- Method for industrially producing this compound - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpHTtjiUIGGoyf1Q0yWERgpPq_Xv6lNzRtFUC3RLO6DMVbuK0xUsnU7MM3gZ0MX9HEZiOykMMEj4BxNYG_U8OboV_Z-p0-iw6Rb_2JsjpZn3jPQjC7vFnC7OwFDj8BkVS3p5icooZfI42oxA==]

- Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16866398/]

- Synthesis of (Rc,Ss)-1,1,1-Trifluoro-3-(p-tolylsulfinyl)-2-propanol by an Asymmetric Reduction with a Yeast, Yamadazyma farinosa, as a Key-step - Oxford Academic. [URL: https://academic.oup.com/bbb/article-abstract/59/5/898/5959666]

- (s)-1 1 1-trifluoro-2-propanol | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/s-1-1-1-trifluoro-2-propanol?focus=sitecontent&page=1&perpage=30&sort=relevance&term=%28s%29-1%201%201-trifluoro-2-propanol&type=site_content]

- 1,1,1-Trifluoro-2-propanol 97 374-01-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/540323]

- This compound | S.W.ChemiLab - swchemilab | chemical. [URL: https://www.swchemilab.com/product/show/1085.html]

- This compound - LookChem. [URL: https://www.lookchem.com/cas-353/3539-97-7.html]

- 1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_374-01-6_1.htm]

- This compound - ChemBK. [URL: https://www.chembk.com/en/chem/(S)-1,1,1-TRIFLUORO-2-PROPANOL]

- Application Notes and Protocols for Chiral Separation of 15(R)-HETE and 15(S) - Benchchem. [URL: https://www.benchchem.

- 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum/374-01-6/1HNMR.htm]

- 1,1,1-Trifluoro-2-propanol 97 374-01-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/540323]

- 1,1,1-Trifluoro-2-propanol - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C374016&Mask=200]

- Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/c9cy02271a]

- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- Application of Biobased Solvents in Asymmetric Catalysis - MDPI. [URL: https://www.mdpi.com/2073-4344/12/1/83]

- 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9774]

- Application Notes and Protocols for the Chiral Resolution of Racemic 2-Indanol Mixtures - Benchchem. [URL: https://www.benchchem.com/application-notes/226/chiral-resolution-of-racemic-2-indanol-mixtures]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [URL: https://www.rsc.

- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr200224b]

Sources

- 1. This compound | 3539-97-7 | Benchchem [benchchem.com]

- 2. CAS 3539-97-7: 2-Propanol, 1,1,1-trifluoro-, (2S)- [cymitquimica.com]

- 3. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP2511376B1 - Method for industrially producing this compound - Google Patents [patents.google.com]

- 8. This compound | 3539-97-7 [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR [m.chemicalbook.com]

- 11. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Constants of (S)-1,1,1-Trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. When this is combined with the stereochemical precision of a chiral center, as in the case of (S)-1,1,1-Trifluoro-2-propanol, a powerful and versatile building block emerges. This guide provides a comprehensive overview of the essential physical constants of this important chiral alcohol, alongside practical insights into its synthesis, applications, and the experimental determination of its key properties.

Core Physicochemical Properties of this compound

This compound is a colorless liquid characterized by the presence of a trifluoromethyl group and a hydroxyl group on adjacent carbons, with the hydroxyl-bearing carbon being a stereocenter of the (S) configuration.

Table 1: Key Physical Constants of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₃O | [1] |

| Molecular Weight | 114.07 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 77-81 °C | [2] |

| Density | ~1.26 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.316-1.320 | |

| Specific Rotation ([α]²²/D) | -8.3° (c = 1% in chloroform) | |

| pKa | ~11.5-12.5 | [3][4][5] |

| Solubility | Miscible with water and many organic solvents. |

The Impact of Structure on Physicochemical Properties

The physical constants of this compound are a direct consequence of its molecular architecture. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's properties, most notably its acidity.

Acidity and the Inductive Effect

The pKa of this compound is considerably lower than that of its non-fluorinated analog, 2-propanol (pKa ≈ 17). This heightened acidity is attributed to the strong inductive effect of the three fluorine atoms, which stabilizes the resulting alkoxide conjugate base. For comparison, the pKa of 2,2,2-trifluoroethanol is approximately 12.4.[4][5] The additional methyl group in 1,1,1-trifluoro-2-propanol has a minor electron-donating effect, which slightly destabilizes the conjugate base, making it a slightly weaker acid than 2,2,2-trifluoroethanol.

Chirality and Optical Activity

The presence of a single stereocenter dictates that this compound is a chiral molecule and is therefore optically active. It rotates plane-polarized light in a specific direction. The specific rotation of the (R)-enantiomer is reported as +8.3° (c = 1% in chloroform). Enantiomers possess equal and opposite specific rotations; thus, the specific rotation of this compound is -8.3° under the same conditions. This property is paramount for quality control and for ensuring the enantiomeric purity of the material.

Synthesis and Application in Drug Discovery

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[2][6] Its primary route of synthesis is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone.[7] This transformation is often achieved with high enantioselectivity using biocatalytic methods, such as yeast-mediated reductions, or through catalytic hydrogenation with chiral metal complexes.[6][8]

The trifluoromethyl carbinol motif is a key structural feature in a number of biologically active molecules. The incorporation of this group can enhance binding to target proteins and improve metabolic stability, leading to more potent and longer-lasting drugs.

Experimental Protocols for Property Determination

For researchers and drug development professionals, the in-house verification of physical constants is a critical step in quality assurance and for the validation of starting materials.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure substance, this occurs at a constant temperature.

Methodology:

-

Apparatus: A simple distillation apparatus or a Thiele tube setup can be used. For small sample volumes, a micro-boiling point apparatus is recommended.

-

Procedure (Distillation):

-

Place a small volume of the liquid in a distillation flask with a boiling chip.

-

Assemble the distillation apparatus with a condenser and a collection flask.

-

Insert a calibrated thermometer with the bulb positioned at the level of the side arm of the distillation head.

-

Gently heat the flask.

-